

1-Naphthonitrile physical and chemical properties

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An In-depth Technical Guide to **1-Naphthonitrile**: Physicochemical Properties, Reactivity, and Applications

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Introduction

1-Naphthonitrile, also known as 1-cyanonaphthalene, is an aromatic organic compound featuring a naphthalene ring system substituted with a nitrile group at the C1 position.^[1] This seemingly simple molecule is a cornerstone intermediate in the synthesis of a wide array of complex organic structures, finding significant utility in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.^{[1][2][3]} Its rigid aromatic framework combined with the versatile reactivity of the cyano group makes it a subject of considerable interest for researchers in both academic and industrial settings.^{[2][4]}

This guide provides a comprehensive technical overview of **1-Naphthonitrile**, moving beyond basic data to explain the causality behind its properties and reactions. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this important chemical building block.

Molecular Structure and Identification

The molecular architecture of **1-Naphthonitrile** consists of a fused bicyclic aromatic system (naphthalene) with a cyano ($\text{-C}\equiv\text{N}$) substituent.^[2] This structure imparts key characteristics: the

aromatic system contributes to the molecule's thermal stability and unique spectroscopic properties, while the highly polarized nitrile group is the primary center of its chemical reactivity. [2][5]

Table 1: Key Identifiers for **1-Naphthonitrile**

Identifier	Value	Source(s)
IUPAC Name	naphthalene-1-carbonitrile	[6]
CAS Number	86-53-3	[6][7][8]
Molecular Formula	C ₁₁ H ₇ N	[7][8][9]
Molecular Weight	153.18 g/mol	[6][7][8]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=CC=C2C#N</chem>	[6]
InChIKey	YJMNOKOLADGBKA-UHFFFAOYSA-N	[6][7]
Synonyms	1-Cyanonaphthalene, α-Naphthonitrile	[9][10]

Physicochemical and Spectroscopic Properties

The physical state and solubility of **1-Naphthonitrile** are critical parameters for its handling, storage, and use in reaction chemistry. It is a solid at room temperature with a relatively high boiling point, consistent with its molecular weight and aromatic character.

Table 2: Physicochemical Properties of **1-Naphthonitrile**

Property	Value	Source(s)
Appearance	White to light yellow crystalline solid or powder	[1][7]
Melting Point	35 - 38 °C	[11]
Boiling Point	299 °C	[12]
Solubility in Water	Sparingly soluble / Insoluble	[1][2][10]
Solubility (Organic)	Soluble in methanol, ethanol, acetone, benzene, chloroform, hexane	[1][2][10]

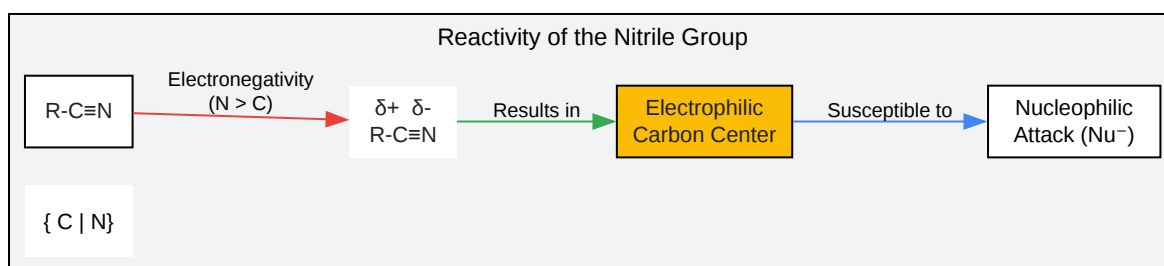
Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of **1-Naphthonitrile**.

- Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found around 2220-2240 cm⁻¹. Other significant bands arise from C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C ring stretching (around 1400-1600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The seven protons on the naphthalene ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.4-8.2 ppm), reflecting their distinct chemical environments and spin-spin coupling.
 - ¹³C NMR: The spectrum will show 11 distinct signals. The carbon of the nitrile group (C≡N) is typically observed around δ 117-120 ppm, while the aromatic carbons appear in the δ 110-150 ppm range.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be prominent at m/z = 153.[9]

Chemical Reactivity and Key Transformations

The chemical behavior of **1-Naphthonitrile** is dominated by the reactivity of the cyano group. The significant difference in electronegativity between carbon and nitrogen polarizes the C≡N triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. [5][13]



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Caption: Electronic properties of the nitrile functional group.

This inherent electrophilicity is the foundation for its most important transformations: hydrolysis, reduction, and cycloaddition.

A. Hydrolysis to 1-Naphthoic Acid

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions.[2][5][14] This is a cornerstone reaction, providing a synthetic route from an aryl halide (via the nitrile) to an aryl carboxylic acid. The reaction proceeds via a 1-naphthalenecarboxamide intermediate.[2]

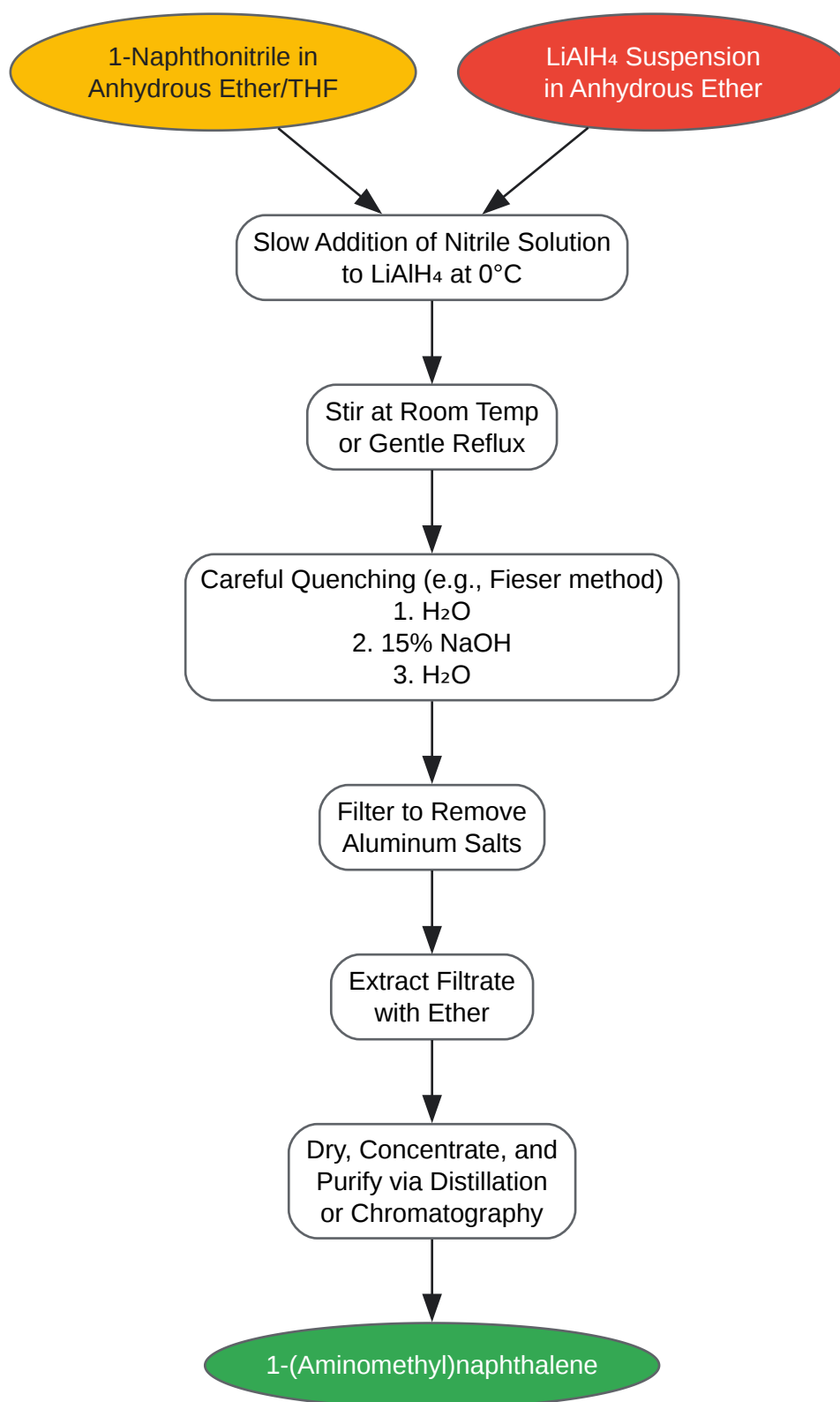
This protocol is adapted from established methods for nitrile hydrolysis.[15]

- **Setup:** In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine **1-Naphthonitrile** (12 g), sodium hydroxide (7.5 g), and 95% ethanol (55 mL).
- **Reaction:** Heat the mixture to 160 °C in a sealed tube (or to reflux in the flask) for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Workup:** After cooling to room temperature, carefully dilute the reaction mixture with a significant volume of water (e.g., 200 mL).
- **Acidification:** Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. A precipitate of 1-naphthoic acid will form.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Purification:** Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude 1-naphthoic acid can be recrystallized from aqueous ethanol to yield colorless crystals.

B. Reduction to 1-(Aminomethyl)naphthalene

Nitriles are readily reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.^{[2][14]} This transformation is valuable for introducing a reactive aminomethyl group onto the naphthalene scaffold.



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Caption: General workflow for the LiAlH_4 reduction of **1-Naphthonitrile**.

C. Photochemical Cycloaddition Reactions

1-Naphthonitrile participates in photochemical [2+2] cycloaddition reactions with alkenes, such as 1,2-dimethylcyclopentene.^{[16][17]} Interestingly, these reactions can occur at both the nitrile group and the aromatic ring, proceeding through different excited singlet states. This reactivity highlights its application in photochemical investigations and the synthesis of complex polycyclic structures.^{[2][16][17]}

Synthesis of 1-Naphthonitrile

Several methods exist for the synthesis of **1-Naphthonitrile**, but the most common and reliable laboratory-scale preparation involves the nucleophilic substitution of a halogen on the naphthalene ring with a cyanide source. The reaction of α -bromonaphthalene with cuprous cyanide (CuCN) in a high-boiling solvent like pyridine is a classic and effective method.^{[2][18]}

This protocol is based on the procedure published in Organic Syntheses.^[18]

- **Setup:** In a dry 200-mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, add 1-bromonaphthalene (66 g, 0.32 mol), dry powdered cuprous cyanide (35 g, 0.39 mol), and pyridine (30 mL).
- **Reaction:** Heat the mixture in a sand or metal bath at 215–225 °C for 15 hours. The solution will become dark brown.
- **Workup - Complex Decomposition:** While still hot (~100 °C), pour the reaction mixture into a flask containing aqueous ammonia (150 mL, sp. gr. 0.90) and water (150 mL). Add benzene (140 mL) and shake vigorously until all solid lumps have disintegrated. The ammonia forms a soluble complex with the copper salts.
- **Extraction:** After cooling, add diethyl ether (100 mL) to facilitate phase separation. Filter the mixture (a fritted-glass funnel is recommended as the cuprammonium solution attacks filter paper). Separate the organic layer.
- **Washing:** Wash the organic layer successively with:
 - Four 100-mL portions of dilute aqueous ammonia (until the wash is colorless).

- Two 100-mL portions of 6 N HCl.
- Two 100-mL portions of water.
- Two 100-mL portions of saturated sodium chloride solution.
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvents by rotary evaporation. Distill the residue under reduced pressure to yield colorless **1-Naphthonitrile**.

Applications in Research and Development

The versatile reactivity of **1-Naphthonitrile** makes it a valuable intermediate in several high-value applications.

- Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for constructing more complex molecules with potential biological activity.^{[1][2][3][10]} The nitrile can be converted into amines, carboxylic acids, amides, and heterocycles, which are common pharmacophores.^{[2][5]}
- Materials Science: Derivatives of **1-Naphthonitrile** are being investigated for their photophysical properties.^[2] Its rigid aromatic structure is a desirable feature for creating organic light-emitting diodes (OLEDs) and organic semiconductors.^{[2][4]}
- Analytical Chemistry: Due to its polarity and structure, **1-Naphthonitrile** has been used as a component of the stationary phase in high-performance liquid chromatography (HPLC) for separating various organic compounds.^[2] Its fluorescent properties also make it useful in certain analytical contexts.^[1]

Safety and Handling

1-Naphthonitrile is classified as toxic and an irritant. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.^[6]

- Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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